Monomethyl phthalate O-beta-D-glucuronide
Description
Context of Phthalate (B1215562) Metabolism and Conjugation
Phthalates are a class of synthetic chemicals widely used as plasticizers to increase the flexibility of plastics. Human exposure is widespread, occurring through ingestion, inhalation, and dermal contact. Once inside the body, phthalate diesters undergo a two-phase metabolic process designed to detoxify and eliminate them. mdpi.com
The initial step, known as Phase I biotransformation, involves the hydrolysis of the phthalate diester by enzymes called esterases and lipases, which are present in the intestine and various tissues like the liver. mdpi.comnih.gov This reaction cleaves one of the ester bonds, resulting in the formation of a corresponding phthalate monoester. In the case of Dimethyl Phthalate (DMP), this hydrolysis yields its primary metabolite, Monomethyl Phthalate (MMP). nih.govwikipedia.orgindustrialchemicals.gov.au This initial transformation is critical, as the resulting monoester is often the biologically active species.
Following Phase I, the phthalate monoester undergoes Phase II metabolism, which involves conjugation. The purpose of conjugation is to attach a large, water-soluble molecule to the monoester, which neutralizes its biological activity and drastically increases its hydrophilicity, preparing it for elimination from the body, primarily via urine. mdpi.comresearchgate.net The most common form of this conjugation for phthalates is glucuronidation.
Significance of Glucuronidation in Xenobiotic Biotransformation
Glucuronidation is a major pathway in Phase II metabolism, responsible for the biotransformation of a vast array of substances, including drugs, pollutants, and endogenous compounds. wikipedia.org The process is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the liver but also found in other tissues like the intestine. wikipedia.orgnih.gov
The reaction involves the transfer of a glucuronic acid molecule from the high-energy donor, UDP-glucuronic acid (UDPGA), to the xenobiotic substrate. wikipedia.org This addition of the glucuronic acid moiety makes the resulting compound, known as a glucuronide, significantly more water-soluble and less biologically active. nih.gov This increased polarity facilitates the transport and subsequent excretion of the substance from the body through urine or feces. researchgate.net By converting potentially toxic or biologically active molecules like phthalate monoesters into inactive, excretable forms, glucuronidation serves as a critical detoxification mechanism, protecting the body from the accumulation of harmful xenobiotics. researchgate.netnih.gov
Overview of Monomethyl Phthalate O-beta-D-Glucuronide within Phthalate Metabolomics
Within the field of phthalate metabolomics, which studies the complete set of phthalate metabolites, this compound holds a specific and important position. It is the direct product of the Phase II glucuronidation of Monomethyl Phthalate (MMP), the principal monoester metabolite of Dimethyl Phthalate (DMP). nih.govwikipedia.org The formation of this glucuronide conjugate is the final step in the detoxification pathway for DMP.
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-methoxycarbonylbenzoyl)oxyoxane-2-carboxylic acid | PubChem |
| Molecular Formula | C15H16O10 | lgcstandards.comnih.gov |
| Molecular Weight | 356.28 g/mol | lgcstandards.com |
Table 2: Key Compounds in the Metabolism of Dimethyl Phthalate
| Compound Name | Abbreviation | Role |
|---|---|---|
| Dimethyl Phthalate | DMP | Parent Compound/Xenobiotic |
| Monomethyl Phthalate | MMP | Phase I Metabolite (Monoester) |
| Uridine 5'-diphospho-glucuronosyltransferase | UGT | Phase II Enzyme |
| This compound | MMPG | Phase II Metabolite (Glucuronide Conjugate) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-methoxycarbonylbenzoyl)oxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O10/c1-23-13(21)6-4-2-3-5-7(6)14(22)25-15-10(18)8(16)9(17)11(24-15)12(19)20/h2-5,8-11,15-18H,1H3,(H,19,20)/t8-,9-,10+,11-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJXKMHXOVKBEK-AOVQSLKQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858104 | |
| Record name | 1-O-[2-(Methoxycarbonyl)benzoyl]-beta-D-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53819-80-0 | |
| Record name | 1-O-[2-(Methoxycarbonyl)benzoyl]-beta-D-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Characterization for Research Applications
Laboratory Synthesis Pathways of Phthalate (B1215562) Glucuronides
The laboratory synthesis of phthalate glucuronides, including monomethyl phthalate O-beta-D-glucuronide, is essential for generating reference standards for analytical and toxicological studies. The primary route for chemically synthesizing O-glucuronides is through glycosylation reactions, with the Koenigs-Knorr reaction being a historically significant and commonly employed method. researchgate.netresearchgate.net This reaction typically involves the coupling of a glycosyl halide donor, such as acetobromo-α-D-glucuronic acid methyl ester, with an alcohol acceptor, in this case, monomethyl phthalate, in the presence of a promoter, often a silver or mercury salt. researchgate.net
The general steps for synthesizing this compound via a Koenigs-Knorr type reaction would involve:
Protection of the Glucuronic Acid Donor: The hydroxyl and carboxyl groups of glucuronic acid are typically protected to prevent unwanted side reactions. This often results in a peracetylated methyl ester derivative of the glucuronic acid halide.
Glycosylation: The protected glucuronyl donor is reacted with monomethyl phthalate. The reaction conditions, including the choice of solvent (e.g., toluene) and promoter (e.g., silver carbonate), are critical for achieving good yield and stereoselectivity for the desired β-anomer. researchgate.net
Deprotection: Following the coupling reaction, the protecting groups (e.g., acetyl and methyl esters) are removed under basic hydrolysis conditions to yield the final this compound.
While the Koenigs-Knorr reaction is a classic approach, other methods for O-glucuronide synthesis exist, sometimes employing different activating agents or enzymatic approaches to improve yields and stereoselectivity.
Spectroscopic and Analytical Characterization for Reference Standard Purity
The purity and identity of synthesized this compound must be rigorously confirmed before its use as a reference standard. This is achieved through a combination of spectroscopic and analytical techniques.
Commercially available reference standards for this compound typically report a purity of greater than 95%, as determined by High-Performance Liquid Chromatography (HPLC). lgcstandards.com
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 53819-80-0 | lgcstandards.com |
| Molecular Formula | C15H16O10 | lgcstandards.com |
| Molecular Weight | 356.28 g/mol | lgcstandards.com |
| Purity | >95% (HPLC) | lgcstandards.com |
Spectroscopic Data:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the synthesized glucuronide. While specific spectral data for this compound is not readily available in the public domain, analysis would be expected to show signals corresponding to the protons and carbons of both the phthalate and the glucuronic acid moieties. The anomeric proton (H-1 of the glucuronyl group) would be of particular interest, with its coupling constant providing confirmation of the β-configuration.
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and to study the fragmentation pattern of the molecule, which can aid in structural elucidation. In electrospray ionization (ESI) mass spectrometry, phthalate metabolites typically exhibit characteristic fragmentation patterns. For instance, a common fragment ion observed for phthalate monoesters is the deprotonated phthalic anhydride (B1165640) at m/z 147. nih.gov Another characteristic fragment is the deprotonated benzoate (B1203000) ion at m/z 121. nih.gov The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with fragment ions resulting from the cleavage of the glycosidic bond and fragmentation of the phthalate and glucuronic acid portions.
Analytical Data:
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the reference standard. A validated HPLC method with a suitable column and mobile phase would be used to separate the target compound from any starting materials, byproducts, or other impurities. The purity is typically determined by the peak area percentage of the main compound.
Preparation of Labeled this compound for Mechanistic Studies
Isotopically labeled versions of this compound are invaluable tools for mechanistic studies of phthalate metabolism and disposition. The use of stable isotopes, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C), allows for the differentiation of the administered compound from endogenous molecules and facilitates its tracing and quantification in complex biological matrices.
A commercially available labeled standard is monomethyl phthalate-d4 O-beta-D-glucuronide, where the four hydrogens on the benzene (B151609) ring of the phthalate moiety are replaced with deuterium. cymitquimica.com
Table 2: Properties of Labeled this compound
| Property | Value | Source |
| Compound Name | Monomethyl Phthalate-d4 O-beta-D-Glucuronide | cymitquimica.com |
| Synonyms | 1-[Methyl 1,2-(Benzene-d4)dicarboxylate] β-D-Glucopyranuronic Acid | cymitquimica.com |
| Molecular Formula | C15H12D4O10 | cymitquimica.com |
| Molecular Weight | 360.31 g/mol | cymitquimica.com |
The synthesis of such labeled compounds would follow a similar pathway to the non-labeled version, but would start with an isotopically labeled precursor, in this case, likely deuterated phthalic anhydride or deuterated monomethyl phthalate.
The application of labeled this compound in mechanistic studies includes:
Metabolic Fate and Excretion Studies: By administering a known amount of the labeled compound, researchers can accurately track its absorption, distribution, metabolism, and excretion (ADME) pathways without interference from unlabeled environmental exposure.
Enzyme Kinetics: Labeled substrates can be used in in vitro assays with liver microsomes or specific UDP-glucuronosyltransferase (UGT) enzymes to determine kinetic parameters of the glucuronidation reaction.
Quantification by Isotope Dilution Mass Spectrometry: The labeled glucuronide serves as an ideal internal standard for the accurate quantification of the non-labeled analyte in biological samples like urine and blood. This method corrects for matrix effects and variations in sample preparation and instrument response, leading to highly precise and accurate measurements.
Metabolic Pathways and Enzymatic Biotransformation of Monomethyl Phthalate
Formation of Monomethyl Phthalate (B1215562) O-beta-D-Glucuronide via Phase II Conjugation
The formation of Monomethyl Phthalate O-beta-D-glucuronide is a Phase II metabolic reaction where glucuronic acid is attached to the monomethyl phthalate molecule. This process, known as glucuronidation, significantly increases the hydrophilicity of the compound, facilitating its excretion in urine and bile. The reaction is catalyzed by a superfamily of enzymes called Uridine 5'-diphospho-glucuronosyltransferases (UGTs).
Uridine 5'-diphospho-glucuronosyltransferases (UGTs) are a diverse group of enzymes primarily located in the endoplasmic reticulum of various tissues, with the highest concentrations found in the liver. They are responsible for the glucuronidation of a wide array of endogenous and exogenous compounds, including drugs, environmental toxins, and their metabolites.
The glucuronidation of phthalate monoesters is a well-established metabolic pathway. While specific kinetic data for the glucuronidation of monomethyl phthalate by individual UGT isoforms is not extensively documented in publicly available research, studies on other phthalate monoesters, such as mono(2-ethylhexyl) phthalate (MEHP), provide valuable insights into the likely enzymatic processes involved.
Several UGT isoforms have been identified as being active in the glucuronidation of MEHP, including UGT1A3, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2B4, and UGT2B7 nih.gov. The intrinsic clearance (CLint) values, a measure of the intrinsic metabolic capacity of an enzyme for a specific substrate, have been determined for some of these isoforms in relation to MEHP glucuronidation.
Kinetic Parameters of MEHP Glucuronidation by Human UGT Isoforms
The following table presents the intrinsic clearance (CLint) values for the glucuronidation of mono(2-ethylhexyl) phthalate (MEHP) by various recombinant human UGT isoforms. This data illustrates the differential activity of UGT enzymes towards a representative phthalate monoester.
| UGT Isoform | CLint (μL/min/mg protein) |
|---|---|
| UGT1A9 | 14.8 |
| UGT2B7 | 10.5 |
| UGT1A7 | 5.4 |
| UGT1A8 | 2.9 |
| UGT1A10 | 2.9 |
| UGT1A3 | 1.2 |
| UGT2B4 | 0.8 |
Data sourced from Hanioka et al., 2016. nih.gov
Based on these findings with MEHP, it is plausible that a similar profile of UGT isoforms is involved in the glucuronidation of monomethyl phthalate, although the specific efficiencies may vary.
The efficiency of glucuronidation can differ significantly among various phthalate monoesters. This variation is influenced by factors such as the structure of the monoester and its affinity for different UGT isoforms. Research has demonstrated that several phthalate monoesters can act as inhibitors of UGT enzymes, suggesting they are also substrates.
A study investigating the inhibition of UGT1A9 by various phthalate monoesters provides insights into their relative interaction with this key enzyme. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme; a lower Ki value indicates a stronger interaction.
Inhibition Constants (Ki) of Phthalate Monoesters on Human UGT1A9
This table displays the inhibition constants (Ki) for several phthalate monoesters on the activity of human UGT1A9. These values provide a comparative measure of the interaction of these compounds with a key enzyme in phthalate metabolism.
| Phthalate Monoester | Ki (μM) |
|---|---|
| Monobenzyl phthalate (MBzP) | 2.13 |
| Monocyclohexyl phthalate (MCHP) | 0.09 |
| Mono(2-ethylhexyl) phthalate (MEHP) | 1.17 |
| Monohexyl phthalate (MHP) | 7.47 |
| Monooctyl phthalate (MOP) | 0.16 |
Data sourced from Ren et al., 2018.
While monomethyl phthalate was not included in this specific analysis, the data illustrates the principle of differential affinity of phthalate monoesters for UGT enzymes, which in turn affects their glucuronidation efficiency.
Deconjugation Mechanisms of this compound
The deconjugation of this compound is the reverse reaction of its formation, where the glucuronic acid moiety is cleaved off, regenerating the parent monomethyl phthalate. This process is primarily catalyzed by the enzyme beta-glucuronidase.
Beta-glucuronidase is an enzyme found in various tissues and is also produced by the gut microbiota. It plays a significant role in the hydrolysis of glucuronide conjugates, a process that can lead to the reabsorption of the deconjugated compound, a phenomenon known as enterohepatic circulation.
The activity of beta-glucuronidase can be influenced by several factors, including pH and the specific substrate. While direct kinetic data for the hydrolysis of this compound is scarce, studies on model substrates can provide an understanding of the enzyme's general function in relevant biological systems, such as the gut.
Kinetic Parameters of Human Fecal S9 Beta-Glucuronidase Activity
The following table shows the Michaelis-Menten kinetic parameters for the hydrolysis of the model substrate wogonoside by human fecal S9 fractions, which are rich in microbial beta-glucuronidases. This data provides an indication of the enzymatic activity present in the human gut that could act on glucuronide conjugates.
| Parameter | Value |
|---|---|
| Vmax (μmol/min/mg) | 5.17 ± 0.16 |
| Km (μM) | 0.34 ± 0.047 |
Data from a 2021 study on glucuronide hydrolysis by intestinal microbial β-Glucuronidases.
These kinetic parameters for a model substrate indicate that the beta-glucuronidases present in the human gut are capable of efficiently hydrolyzing glucuronide conjugates.
The hydrolysis of this compound back to monomethyl phthalate can have significant implications for its disposition in the body. Deconjugation in the intestine can lead to the reabsorption of the more lipophilic monomethyl phthalate, potentially increasing its half-life and systemic exposure. This process is a key component of enterohepatic circulation.
Advanced Analytical Methodologies for Monomethyl Phthalate O Beta D Glucuronide Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Approaches
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has become the most prevalent and reliable technique for the analysis of phthalate (B1215562) metabolites, including MMPG. nih.govrsc.org This method offers high sensitivity and selectivity, allowing for the detection of trace levels of these compounds in complex biological samples like urine. nih.gov The use of a core-shell column in HPLC can facilitate rapid separation, comparable to that of ultra-high-performance liquid chromatography (UHPLC) methods. rsc.org
LC-MS/MS methods are favored for their ability to directly analyze the polar, non-volatile glucuronide conjugates without the need for derivatization, which is often required in gas chromatography. researchgate.net The typical workflow involves solid-phase extraction (SPE) for sample cleanup, followed by chromatographic separation and detection by MS/MS. rsc.orgresearchgate.net Detection is often performed in negative ion mode using electrospray ionization (ESI), where MMPG can be observed as a deprotonated molecule [M-H]⁻. researchgate.net Multiple reaction monitoring (MRM) is then used for quantification, providing excellent specificity by monitoring characteristic precursor-to-product ion transitions. researchgate.net
Sample Preparation Techniques, Including Enzymatic Deconjugation
The initial and critical step in the analysis of MMPG from biological samples, primarily urine, is sample preparation. Given that a significant portion of monomethyl phthalate (MMP) is excreted as its glucuronide conjugate, enzymatic deconjugation is a common practice to measure the total MMP concentration. nih.govmdpi.comnih.gov
This process typically involves the use of β-glucuronidase from sources like Helix pomatia or Escherichia coli to hydrolyze the glucuronide bond, converting MMPG back to its free monoester form, MMP. nih.govnih.govdphen1.comcdc.gov To ensure the efficiency of the enzymatic hydrolysis, a control compound such as 4-methylumbelliferone (B1674119) glucuronide is often added to the sample. dphen1.comcdc.gov
Following enzymatic treatment, solid-phase extraction (SPE) is widely employed for the cleanup and pre-concentration of the analyte. rsc.orgnih.govresearchgate.net Various SPE cartridges are available, including those with mixed-mode functionalities (combining reversed-phase and anion-exchange mechanisms) or polymeric sorbents, which help in removing interferences from the complex urine matrix. dphen1.comnih.gov Automation of the SPE process can enhance reproducibility and sample throughput. nih.gov
Application of Isotopic Internal Standards for Quantitative Accuracy
To achieve high accuracy and precision in quantitative analysis by LC-MS/MS, the use of isotope-labeled internal standards is indispensable. nih.govresearchgate.netnih.govmdpi.com For the analysis of MMPG or its deconjugated form (MMP), a stable isotope-labeled analog, such as ¹³C- or deuterium-labeled MMP, is added to the sample at the beginning of the analytical procedure. nih.govresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique used for the analysis of phthalate metabolites. nih.govnih.gov However, for polar and thermally labile compounds like MMP, direct analysis by GC-MS can be challenging. nih.govnih.gov Traditionally, a derivatization step is required to convert the polar monoester into a more volatile and thermally stable derivative before injection into the GC system. nih.gov Common derivatization agents include diazomethane (B1218177) for methylation. nih.gov
Recent advancements have focused on developing GC-MS methods that eliminate the need for derivatization, thereby simplifying the analytical procedure and reducing sample preparation time. nih.govnih.gov These methods often involve careful optimization of injection parameters, such as temperature and pressure, to prevent thermal degradation of the analyte in the injector port. nih.govnih.gov In GC-MS analysis, phthalate monoesters often produce a characteristic fragment ion at m/z 149, which corresponds to protonated phthalic anhydride (B1165640) and is useful for identification. nih.govrestek.com While GC-MS offers high resolution, LC-MS/MS is generally more widely used for monophthalates in biological samples due to the avoidance of derivatization. researchgate.net
Untargeted Metabolomics for Phthalate Glucuronide Profiling
Untargeted metabolomics has emerged as a powerful hypothesis-generating tool to explore the comprehensive metabolic profile of biological systems in response to xenobiotic exposures, including phthalates. nih.govnih.gov This approach aims to detect and identify a wide range of small molecules in a sample without pre-selecting specific analytes. youtube.com
Using high-resolution mass spectrometry platforms, such as LC-MS/MS, untargeted metabolomics can capture a snapshot of numerous metabolites, including phthalate glucuronides like MMPG, and other related metabolic perturbations. nih.govnih.govmetabolomicsworkbench.org By applying advanced statistical analyses to the vast datasets generated, researchers can identify metabolic pathways affected by phthalate exposure. nih.govnih.gov For instance, studies have used untargeted metabolomics to reveal disruptions in steroid hormone and bile acid biosynthesis following exposure to phthalates. nih.govnih.gov This approach provides a broader understanding of the biological impact of phthalates beyond the direct measurement of their primary metabolites.
Considerations for Analytical Robustness and Sample Stability in Biomonitoring
The reliability of biomonitoring data for phthalate metabolites like MMPG depends heavily on the robustness of the analytical method and the stability of the analyte in the collected samples. mdpi.com Pre-analytical variables, which include sample collection, handling, storage, and processing, can significantly impact the accuracy of the results and are a major source of error in laboratory testing. streck.comutah.edunih.govjournaldamc.com
For phthalate metabolites, contamination of samples from external sources is a significant concern due to their ubiquitous presence in the environment and laboratory materials. mdpi.com Therefore, stringent procedures, such as using pre-screened collection devices and glassware, are necessary to minimize background contamination. cdc.govcdc.gov
Sample stability is another critical factor. Studies have shown that the concentrations of phthalate metabolites and their glucuronide conjugates can decrease over time if samples are not stored properly. nih.govresearchgate.net While total metabolite concentrations may decline at room temperature (25°C) and under refrigeration (4°C), they remain stable at -70°C for at least a year, even with multiple freeze-thaw cycles. nih.govresearchgate.net The glucuronide conjugates, in particular, can degrade at warmer temperatures. nih.govresearchgate.net Therefore, it is recommended that urine specimens be transferred to a cooler or refrigerator immediately after collection and then stored at subfreezing temperatures (ideally -70°C) as soon as possible to ensure the integrity of the analytes until analysis. nih.govresearchgate.net
Interactive Data Table: Analytical Methods for Phthalate Metabolites
| Analytical Technique | Key Features | Common Analytes | Sample Preparation |
|---|---|---|---|
| LC-MS/MS | High sensitivity and selectivity, no derivatization needed. rsc.orgnih.gov | Monoalkyl phthalates and their glucuronides. researchgate.netnih.gov | Enzymatic deconjugation, solid-phase extraction. nih.govnih.gov |
| GC-MS | High resolution, may require derivatization. researchgate.netnih.govnih.gov | Volatilized phthalate monoesters. nih.govnih.gov | Derivatization (e.g., methylation), liquid-liquid or solid-phase extraction. nih.gov |
| Untargeted Metabolomics | Comprehensive profiling of metabolites, hypothesis-generating. nih.govnih.govyoutube.com | Broad range of small molecules, including phthalate metabolites and other endogenous compounds. nih.govnih.gov | Varies, often involves extraction followed by LC-MS analysis. metabolomicsworkbench.org |
| Compound Name | Abbreviation |
|---|---|
| Monomethyl Phthalate O-beta-D-glucuronide | MMPG |
| Dimethyl phthalate | DMP |
| Monomethyl phthalate | MMP |
| Monoethyl phthalate | MEP |
| Mono-n-butyl phthalate | MnBP |
| Mono-(2-ethylhexyl) phthalate | MEHP |
| Phthalic acid | PA |
| 4-methylumbelliferone glucuronide | |
| Diazomethane | |
| Di-isobutyl phthalate | DiBP |
| Mono-isobutyl phthalate | MiBP |
| Mono-(3-carboxypropyl) phthalate | MCPP |
| Mono-(2-ethyl-5-oxohexyl) phthalate | MEOHP |
| Mono-(2-ethyl-5-hydroxyhexyl) phthalate | MEHHP |
| Di-n-octyl phthalate | DOP |
| Mono-isononyl phthalate | MiNP |
| Monobenzyl phthalate | MBzP |
| Diethyl phthalate | DEP |
| Butylbenzyl phthalate | BBzP |
| Di-(2-ethylhexyl) terephthalate | DEHT |
| Di-isodecyl phthalate | DiDP |
| Di-isononyl phthalate | DiNP |
| Monocyclohexyl phthalate | MCHP |
| Monooctyl phthalate | MOP |
| Mono(4-hydroxybutyl) phthalate | MHBP |
| Estriol | E3 |
| β-estradiol | β-E2 |
| 2-methoxyestradiol | 2-MeOE2 |
| Estrone | E1 |
| Testosterone | TE |
| Androstenedione | AED |
| Progesterone | PGT |
| 21-hydroxyprogesterone | 21-HPT |
| Cortisone | COR |
| Hydrocortisone | HCO |
| Bisphenol A | BPA |
| Prednisone | PDN |
| 4-methylumbelliferone | 4-MU |
| Diphenyl phthalate | |
| Diphenyl isophthalate | |
| Diundecyl phthalate | |
| Bis(2-ethylhexyl) terephthalate | |
| Diheptyl phthalate | |
| Ditridecyl phthalate | |
| Hyocholic acid | |
| Muricholic acid | |
| Ketodeoxycholic acid | |
| Mono(carboxy-isononyl) phthalate | MCNP |
| Mono(carboxy-isooctyl) phthalate | MCOP |
Role in Exposure Assessment and Biomonitoring of Phthalates
Monomethyl Phthalate (B1215562) O-beta-D-Glucuronide as a Biomarker of Exposure to Parent Compounds
Monomethyl Phthalate O-beta-D-glucuronide is a significant metabolite used in human biomonitoring to assess exposure to its parent compound, Dimethyl phthalate (DMP). ca.gov Following human exposure through routes such as ingestion, inhalation, or dermal absorption, phthalate diesters like DMP are rapidly metabolized. nih.govnih.gov The initial step involves hydrolysis to their corresponding monoesters, in this case, Monomethyl phthalate (MMP). nih.govplos.org
This primary metabolite, MMP, can then undergo a phase II biotransformation reaction where it is conjugated with glucuronic acid, forming the more water-soluble this compound. nih.govresearchgate.netchromatographyonline.com This glucuronidation process facilitates the efficient elimination of the compound from the body, primarily through urine. nih.govresearchgate.netnih.gov
The measurement of urinary phthalate metabolites, including this compound, is the preferred approach for exposure assessment over measuring the parent phthalates for several reasons. nih.gov Phthalates are ubiquitous in the environment and in laboratory settings, leading to a high risk of external sample contamination during collection, storage, and analysis. nih.govresearchgate.net Measuring metabolites, which are formed within the body and are not typically present in the external environment, greatly minimizes the risk of false positives from such contamination. nih.govnih.govnih.gov Because phthalates have short biological half-lives, typically less than 24 hours, their urinary metabolites are considered reliable biomarkers of recent exposure. nih.govnih.gov
Strategies for Comprehensive Phthalate Metabolite Biomonitoring
To achieve a comprehensive assessment of human exposure to various phthalates, biomonitoring strategies increasingly rely on the simultaneous measurement of multiple phthalate metabolites in a single analysis. nih.gov this compound is often one of many analytes included in these multi-class methods. nih.govnih.gov The rationale for this comprehensive approach is that individuals are typically exposed to a mixture of different phthalates from various consumer products, and assessing one metabolite alone would provide an incomplete exposure profile. nih.gov
Advanced analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are the cornerstone of modern biomonitoring for phthalates. chromatographyonline.comnih.govchromatographyonline.com These methods are highly sensitive and selective, allowing for the accurate quantification of a wide array of metabolites in complex biological matrices like urine. chromatographyonline.comnih.gov
A standard procedure in these analyses involves an enzymatic deconjugation step, typically using β-glucuronidase, to cleave the glucuronide conjugate (like this compound) back to its monoester form (Monomethyl phthalate). nih.govnih.govresearchgate.net This allows for the measurement of the "total" monoester concentration (free plus glucuronidated), which represents an integrative measure of exposure. researchgate.net Some advanced methods may also differentiate between the free and conjugated forms, which can provide deeper insights into metabolic pathways, although this is less common in large-scale epidemiology. researchgate.netnih.gov
These comprehensive strategies enable researchers to:
Assess simultaneous exposure to low- and high-molecular-weight phthalates.
Identify exposure patterns in different populations. nih.gov
Investigate cumulative exposure to multiple phthalates. nih.gov
Inter- and Intra-individual Variability in Monomethyl Phthalate Glucuronide Levels
The urinary concentrations of phthalate metabolites, including the precursor to this compound (MMP), exhibit significant variability both between individuals (inter-individual) and within the same individual over time (intra-individual). nih.govnih.gov This variability is a critical consideration in designing epidemiological studies and interpreting biomonitoring data.
Inter-individual variability refers to the differences in metabolite levels observed across different people. Studies have shown that MMP concentrations can vary widely within a population, reflecting differences in exposure patterns related to diet, personal care product use, and environment. researchgate.net
Intra-individual variability describes the day-to-day fluctuation in metabolite levels for a single person. nih.gov This is largely due to the short half-life of phthalates; exposure events on one day can lead to a spike in urinary metabolites that may not be present the next. nih.govcore.ac.uk
The degree of variability can be statistically quantified using the Intraclass Correlation Coefficient (ICC), which represents the proportion of total variance that is due to differences between individuals. A higher ICC (closer to 1) indicates that a single measurement is more representative of an individual's long-term average exposure, while a lower ICC (closer to 0) suggests high day-to-day variability and the need for multiple samples to accurately classify exposure. nih.govnih.gov
Table 1: Research Findings on the Variability of Monomethyl Phthalate (MMP) in Urine
| Study Population | Key Finding | Detection Frequency of MMP | Variability Insight | Source |
|---|---|---|---|---|
| 11 men of reproductive age | Found substantial day-to-day and month-to-month variability in urinary phthalate metabolite levels. | >90% | Despite variability, a single urine sample was found to be moderately predictive of an individual's average exposure over a 3-month period. | nih.gov |
| 10 reproductive-age women | Observed considerable temporal variation in phthalate concentrations for individual women. | >80% (as part of a group of 9 metabolites) | The study concluded that due to significant individual variation, multiple samples may be necessary for accurate exposure assessment. | nih.gov |
| Hmong women of reproductive age | Monomethyl phthalate (MMP) was one of ten phthalate monoesters measured to assess variability. | Detected in >80% of samples analyzed. | The study suggests that for some phthalate metabolites, urinary concentrations are more reproducible over time than for others. | nih.gov |
Challenges in Phthalate Biomonitoring: Addressing the "Blank Problem"
A significant challenge in the analysis of environmental chemicals is the "blank problem," which refers to the detection of the analyte of interest in procedural blanks (samples of purified water or solvent processed alongside the biological samples). mdpi.com This background contamination can originate from various sources, including laboratory air, solvents, plastic labware (e.g., tubing, containers), and even the analytical instruments themselves. researchgate.netmdpi.com
The blank problem is particularly acute for ubiquitous compounds like phthalate diesters. mdpi.com If one were to measure the parent compound, DMP, in a biological sample, it would be exceedingly difficult to distinguish between the amount truly present in the individual (internal dose) and the amount introduced as an external contaminant during analysis. nih.govresearchgate.net
Measuring urinary metabolites like this compound provides a robust solution to this challenge. nih.govnih.gov These conjugated metabolites are products of in-vivo metabolism and are not present as environmental contaminants. nih.gov Therefore, their detection in a urine sample is a clear and unambiguous indicator of exposure to the parent compound. While the simpler hydrolytic metabolite, MMP, can also be found in the environment or arise from the degradation of the parent diester, it is far less prone to the pervasive contamination seen with the parent phthalate. researchgate.net The measurement of specific metabolites, especially conjugated or oxidative ones, is thus a cornerstone of reliable phthalate biomonitoring, effectively circumventing the blank problem. researchgate.netnih.gov
Biological Interactions and Mechanistic Studies of Monomethyl Phthalate Glucuronides
In Vitro Models for Investigating Glucuronide Disposition
A variety of in vitro models are employed to study the formation and disposition of phthalate (B1215562) glucuronides, providing valuable insights into their metabolic pathways without the complexities of in vivo systems.
Microsomal Fractions: Human liver and intestinal microsomes are primary tools for investigating the glucuronidation of phthalate monoesters. nih.gov These subcellular fractions are rich in UDP-glucuronosyltransferase (UGT) enzymes, which are responsible for catalyzing the conjugation of glucuronic acid to the monoester metabolites. nih.gov By using microsomal fractions, researchers can determine key kinetic parameters of these enzymatic reactions. For instance, studies with human liver microsomes have demonstrated that the kinetics of mono(2-ethylhexyl) phthalate (MEHP) glucuronidation follow the Michaelis-Menten model. nih.gov In contrast, human intestinal microsomes exhibit biphasic kinetics for the same reaction, suggesting the involvement of multiple enzymes with different affinities. nih.gov
The use of pore-forming agents like alamethicin in microsomal assays is a standard practice to overcome the issue of enzyme latency, ensuring maximal catalytic activity is observed by allowing the substrate and cofactors full access to the UGT active site within the endoplasmic reticulum membrane. nih.govdntb.gov.ua
Cell-Based Models: The human colon adenocarcinoma cell line, Caco-2, is another widely used in vitro model. These cells differentiate into a polarized monolayer that mimics the intestinal epithelium, making them suitable for studying the transport and permeability of compounds across the intestinal barrier. nih.govnih.gov Caco-2 cells express various drug transporters and have been utilized to investigate the intestinal transport mechanisms of numerous xenobiotics. nih.govnih.gov Co-cultures of Caco-2 cells with mucus-producing cells like HT29-MTX can create an even more physiologically relevant model of the human intestinal epithelium. sigmaaldrich.com
Below is a table summarizing the key in vitro models used in the study of phthalate glucuronide disposition.
| In Vitro Model | Key Application in Phthalate Glucuronide Research | Relevant Findings |
| Human Liver Microsomes | Studying the kinetics of glucuronidation of phthalate monoesters. | Often follows Michaelis-Menten kinetics for phthalate monoester glucuronidation. nih.gov |
| Human Intestinal Microsomes | Investigating the role of the intestine in the first-pass metabolism of phthalates. | Can exhibit different kinetic profiles (e.g., biphasic) compared to liver microsomes. nih.gov |
| Caco-2 Cells | Modeling the transport and permeability of phthalates and their metabolites across the intestinal barrier. | Useful for studying the involvement of efflux transporters in limiting absorption. nih.gov |
Comparative Biological Activity of Glucuronide Conjugates Versus Parent Monoesters
A fundamental aspect of phthalate toxicology is the difference in biological activity between the parent monoester and its glucuronide conjugate. The scientific consensus is that glucuronidation is a critical detoxification step that significantly reduces the biological activity of the parent compound.
The primary mechanism for this reduction in activity is the increased water solubility and facilitated urinary excretion of the glucuronide conjugate. nih.gov The addition of the glucuronic acid moiety makes the molecule larger and more polar, which generally hinders its ability to interact with cellular receptors and other biological targets that the parent monoester might affect. The putative biologically active species is considered to be the monoester metabolite. nih.gov
For example, while monoesters of certain phthalates are known to be testicular toxicants, the glucuronidation process is hypothesized to mitigate this toxicity. nih.gov This detoxification is crucial as newborns and preterm infants have immature glucuronidation pathways, which can lead to slower excretion and potentially increased toxicity of phthalates compared to adults. d-nb.info
The table below highlights the comparative biological characteristics of phthalate monoesters and their glucuronide conjugates.
| Compound Type | Biological Activity | Key Characteristics |
| Phthalate Monoesters (e.g., Monomethyl Phthalate) | Considered the biologically active species. nih.gov | Can interact with cellular receptors and are associated with various toxic effects. |
| Phthalate Glucuronides (e.g., Monomethyl Phthalate O-beta-D-glucuronide) | Generally considered inactive or to have significantly reduced activity. nih.govd-nb.info | Increased water solubility, facilitates urinary excretion, and has reduced bioavailability to target tissues. nih.govd-nb.info |
Enzymatic Regulation of Phthalate Glucuronide Metabolism in Model Systems
The metabolism of phthalate monoesters into their glucuronide conjugates is regulated by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. nih.gov In vitro model systems, particularly recombinant human UGTs and liver and intestinal microsomes, have been instrumental in identifying the specific UGT isoforms involved and understanding the kinetics of these reactions.
Studies using recombinant UGTs have identified several isoforms responsible for the glucuronidation of phthalate monoesters. For mono(2-ethylhexyl) phthalate (MEHP), isoforms such as UGT1A3, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2B4, and UGT2B7 have been shown to be active. d-nb.info The specific isoforms involved can differ between tissues. For example, in humans, MEHP glucuronidation is thought to be catalyzed by UGT1A3, UGT1A9, and UGT2B7 in the liver, while in the intestine, UGT1A7, UGT1A8, UGT1A9, UGT1A10, and UGT2B7 are implicated. d-nb.info
The kinetics of these enzymatic reactions can vary depending on the UGT isoform. For MEHP, most active UGTs follow Michaelis-Menten kinetics, but UGT1A9 has been shown to fit a negative allosteric model. d-nb.info The activity of these UGTs can also be influenced by other compounds. For instance, certain phthalates themselves have been shown to inhibit the activity of some UGT isoforms, which could potentially affect the metabolism of other xenobiotics or endogenous substances. nih.gov Additionally, studies have shown that compounds like bilirubin can act as competitive inhibitors of MEHP glucuronidation. dntb.gov.ua
The following table summarizes the key UGT isoforms involved in the glucuronidation of a representative phthalate monoester, MEHP, in different human tissues.
| Tissue | Key UGT Isoforms Involved in MEHP Glucuronidation |
| Liver | UGT1A3, UGT1A9, UGT2B4, UGT2B7 d-nb.info |
| Intestine | UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2B7 d-nb.info |
Disposition of this compound Across Biological Barriers in Experimental Systems
Due to their increased size and hydrophilicity, glucuronide conjugates like this compound have limited ability to passively diffuse across biological membranes. Their movement into and out of cells and across biological barriers is therefore highly dependent on the action of transport proteins. nih.gov
Intestinal Barrier: In the intestine, efflux transporters such as multidrug resistance-associated proteins (MRPs) play a crucial role in the disposition of glucuronide conjugates. nih.gov These transporters can actively pump the glucuronides back into the intestinal lumen, thereby limiting their systemic absorption. The Caco-2 cell line is a valuable experimental system for studying the role of these transporters in the intestinal disposition of xenobiotics. nih.gov
Placental Barrier: The placenta is a critical barrier that regulates the exchange of substances between the mother and the fetus. Studies using ex vivo human placental perfusion models have investigated the transplacental transfer of phthalate monoesters. Research has shown that monomethyl phthalate (MMP) can cross the placenta, albeit slowly, while the transfer of the larger mono(2-ethylhexyl) phthalate (MEHP) is very slow or non-existent. nih.gov While the direct transport of this compound has not been specifically detailed, the general principles of transporter-mediated disposition suggest that its passage would be limited and regulated by efflux transporters present in the placenta, which serve to protect the fetus from xenobiotics. nih.gov
Blood-Brain Barrier: The blood-brain barrier is a highly selective barrier that protects the central nervous system. The disposition of glucuronide conjugates across this barrier is also expected to be heavily reliant on transporters. mdpi.com While direct experimental data on the transport of this compound across the blood-brain barrier is limited, studies with other phthalate metabolites like MEHP suggest they can induce damage to the blood-brain barrier. nih.gov The transport of glucuronide conjugates into the brain is generally restricted, although some uptake transporters may facilitate their entry under certain conditions. mdpi.com
The table below outlines the key biological barriers and the factors influencing the disposition of glucuronide conjugates.
| Biological Barrier | Key Factors in Glucuronide Disposition | Experimental Systems |
| Intestinal Epithelium | Efflux by transporters like MRPs limits absorption. nih.gov | Caco-2 cell monolayers. nih.gov |
| Placenta | Limited passive diffusion; efflux transporters protect the fetus. nih.govnih.gov | Ex vivo human placental perfusion. nih.gov |
| Blood-Brain Barrier | Transport is highly restricted and dependent on specific uptake and efflux transporters. mdpi.com | In vitro models using brain microvessel endothelial cells. |
Future Research Directions in Monomethyl Phthalate O Beta D Glucuronide Studies
Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity
The accurate measurement of Monomethyl Phthalate (B1215562) O-beta-D-glucuronide and other phthalate metabolites is crucial for understanding human exposure and metabolism. Current research is focused on developing more sensitive and specific analytical methods to overcome the limitations of existing techniques.
High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a widely used technique for detecting phthalate metabolites in biological samples. nih.gov Isotope dilution mass spectrometry is considered a highly precise method for analyzing these metabolites at very low concentrations. nih.gov Gas chromatography-mass spectrometry (GC-MS) is another common method, and recent advancements have even allowed for the analysis of some phthalate monoesters without the need for a derivatization step, which can simplify the analytical process. nih.govfrontiersin.org
However, challenges remain, particularly with the "phthalate blank problem," where the ubiquitous presence of phthalates in laboratory environments can lead to sample contamination. researchgate.netepa.gov The determination of urinary phthalate metabolites, including glucuronide conjugates, significantly helps to reduce this issue. researchgate.netepa.gov
Future research aims to develop new methodologies for both qualitative and quantitative analysis of phthalate monoesters and their conjugates. nih.govfrontiersin.org This includes optimizing sample preparation techniques like solid-phase extraction and solid-phase microextraction to efficiently isolate and enrich the target analytes from complex matrices such as urine. nih.govfrontiersin.org The goal is to achieve lower limits of detection (LODs) and limits of quantification (LOQs) while ensuring high linearity and precision. nih.govfrontiersin.org Additionally, there is a growing interest in developing on-line hyphenated techniques that combine sample preparation, separation, and detection into a single automated process, such as on-line liquid chromatography-gas chromatography (LC-GC). mdpi.com
A novel ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed for the quantitation of monobutyl phthalate (MBP) in various biological matrices. nih.gov While this method primarily measures the free form of the metabolite, it also includes the multiple reaction monitoring (MRM) ion transition for the glucuronide conjugate for diagnostic purposes. nih.gov This highlights the capability and the need for methods that can simultaneously measure both free and conjugated forms of phthalate metabolites. The stability of these conjugates in stored samples is also a critical consideration, with studies showing that storage at -70°C is necessary to prevent degradation of glucuronide conjugates over time. researchgate.net
| Analytical Technique | Common Applications | Key Advantages | Areas for Future Development |
| HPLC-MS/MS | Detection of trace levels of phthalate metabolites in biological samples. nih.gov | High sensitivity and precision, especially with isotope dilution. nih.gov | Methods for simultaneous quantification of free and glucuronidated metabolites. |
| GC-MS | Qualitative and quantitative analysis of phthalate monoesters. nih.govfrontiersin.org | Potential to eliminate the need for derivatization steps. nih.govfrontiersin.org | Improved selectivity and sensitivity to match LC-MS/MS. nih.govfrontiersin.org |
| UPLC-MS/MS | Quantitation of phthalate metabolites in various biological matrices. nih.gov | High throughput and resolution. | Full validation for quantitative analysis of glucuronide conjugates. |
| On-line LC-GC | Automated analysis of phthalates in complex environmental samples. mdpi.com | Reduced sample handling and potential for contamination. mdpi.com | Application to a wider range of biological matrices and metabolites. |
Elucidation of Species-Specific Differences in Glucuronidation Pathways
The glucuronidation of monomethyl phthalate (MMP) is a critical detoxification step, but the enzymes and pathways involved can vary significantly between different species. Understanding these differences is essential for accurately extrapolating toxicological data from animal models to humans.
Phthalates are rapidly metabolized to their corresponding monoesters, which can then be conjugated with glucuronic acid. researchgate.net This process is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes with numerous isoforms, each exhibiting distinct substrate specificities. The specific UGT isoforms responsible for the glucuronidation of MMP and how their expression and activity levels differ across species are areas of active investigation.
For instance, the primary route of metabolism for many phthalates involves hydrolysis to the monoester followed by glucuronidation. However, the extent and rate of this conjugation can differ, leading to variations in the toxicokinetics and potential toxicity of the parent compound. Research into these species-specific differences will help in the development of more relevant animal models for human health risk assessment.
Integration of Multi-omics Approaches for Comprehensive Metabolic Profiling
To gain a more holistic understanding of the metabolic fate of monomethyl phthalate and its glucuronide, researchers are increasingly turning to multi-omics approaches. This involves the integration of data from genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the biological response to phthalate exposure.
Metabolomics, in particular, plays a crucial role in identifying and quantifying a wide range of metabolites, including MMP and its glucuronide conjugate, in biological fluids like urine. researchgate.net By combining metabolomic data with information on gene expression (transcriptomics) and protein levels (proteomics), scientists can identify the specific metabolic pathways that are perturbed by phthalate exposure.
This integrated approach can help to:
Identify novel biomarkers of phthalate exposure and effect.
Elucidate the mechanisms of action underlying phthalate-induced toxicity.
Understand the interplay between genetic predisposition and environmental exposures in determining individual susceptibility.
Future research in this area will focus on applying these multi-omics strategies to large-scale human cohort studies to investigate the associations between phthalate exposure, metabolic profiles, and health outcomes.
Advanced Modeling of Monomethyl Phthalate Glucuronide Biotransformation and Disposition
Physiologically based pharmacokinetic (PBPK) modeling is a powerful tool for simulating the absorption, distribution, metabolism, and excretion (ADME) of chemicals in the body. Advanced PBPK models are being developed to better predict the biotransformation and disposition of monomethyl phthalate and its glucuronide conjugate.
These models incorporate physiological parameters (e.g., blood flow rates, tissue volumes) and biochemical data (e.g., enzyme kinetics) to simulate the fate of the compound in different tissues and organs. A key component of these models is the accurate representation of the glucuronidation process. This includes incorporating data on the specific UGT enzymes involved, their tissue-specific expression levels, and their kinetic parameters for the formation of Monomethyl Phthalate O-beta-D-glucuronide.
Future advancements in PBPK modeling will focus on:
Integrating data from in vitro and in silico studies to refine model parameters.
Developing more sophisticated models that can account for inter-individual variability in metabolism due to genetic polymorphisms in UGT enzymes.
Using these models to predict internal dose metrics for risk assessment and to extrapolate findings from high-dose animal studies to low-dose human exposures.
By improving our ability to model the complex processes of biotransformation and disposition, we can enhance our understanding of the potential health risks associated with phthalate exposure.
Q & A
Q. What are the most reliable analytical methods for detecting Monomethyl phthalate O-beta-D-glucuronide in biological samples?
Answer: The detection of this compound in biological matrices (e.g., plasma, urine) typically employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity. Key steps include:
- Sample Preparation: Solid-phase extraction (SPE) or protein precipitation to isolate the glucuronide from interfering compounds .
- Chromatographic Separation: Use of reversed-phase C18 columns with mobile phases optimized for polar metabolites.
- Mass Spectrometry: Multiple reaction monitoring (MRM) transitions specific to the glucuronide’s molecular ion and fragment ions. Cross-validation with synthetic standards is critical to confirm retention times and fragmentation patterns .
Q. How is this compound synthesized for research purposes?
Answer: Synthesis typically involves enzymatic glucuronidation using uridine diphosphate-glucuronosyltransferase (UGT) isoforms (e.g., UGT1A, UGT2B) in vitro. Methodological steps include:
- Substrate Incubation: Incubating the parent compound (monomethyl phthalate) with UDP-glucuronic acid (UDPGA) and recombinant UGT enzymes.
- Product Purification: Purification via preparative HPLC, followed by structural confirmation using nuclear magnetic resonance (NMR) and high-resolution MS .
- Quality Control: Purity assessment (>95%) via analytical HPLC and absence of unreacted parent compound .
Q. Which enzymatic assays are used to study the hydrolysis of this compound?
Answer: β-Glucuronidase assays are commonly used to assess hydrolysis. Key protocols include:
- Fluorometric Assays: Substrates like 4-methylumbelliferyl-β-D-glucuronide release fluorescent 4-methylumbelliferone upon hydrolysis, enabling real-time kinetic measurements .
- Colorimetric Assays: Phenolphthalein-β-D-glucuronide produces a color change (colorless to pink) under alkaline conditions post-hydrolysis, quantified spectrophotometrically at 550 nm .
- Controls: Include heat-inactivated enzymes to confirm specificity and avoid false positives .
Advanced Research Questions
Q. How can researchers validate the specificity of LC-MS methods for this compound in complex biological matrices?
Answer: Validation requires:
- Matrix Effects Testing: Compare analyte response in spiked matrices vs. pure solvent to assess ion suppression/enhancement .
- Cross-Reactivity Checks: Test structurally similar glucuronides (e.g., positional isomers) to ensure no interference.
- Stability Studies: Evaluate freeze-thaw cycles, short-term storage, and autosampler conditions to confirm analyte integrity .
- Regulatory Alignment: Follow FDA/EMA guidelines for bioanalytical method validation, including accuracy (±15% deviation) and precision (CV <15%) .
Q. What challenges arise in distinguishing positional isomers of glucuronidated metabolites like this compound?
Answer: Positional isomers (e.g., O-glucuronidation at different hydroxyl groups) pose analytical challenges:
- Chromatographic Resolution: Use hydrophilic interaction liquid chromatography (HILIC) to improve separation of polar isomers .
- Advanced MS Techniques: High-resolution MS (HRMS) or ion mobility spectrometry (IMS) to differentiate isomers based on exact mass or collision cross-section .
- Synthetic Standards: Essential for confirming elution order and fragmentation pathways, as commercial standards for rare isomers may be unavailable .
Q. Which in vivo models are suitable for studying the pharmacokinetics of this compound?
Answer: Model selection depends on research goals:
- Rodent Models: Rats or mice for preliminary absorption/distribution studies. Ensure UGT isoform homology to humans.
- Humanized Liver Models: Mice engrafted with human hepatocytes to better mimic human glucuronidation pathways.
- Clinical Trials: Phase I studies in humans require IRB approval, validated LC-MS methods, and protocols for plasma/urine collection at timed intervals .
- Data Interpretation: Account for enterohepatic recirculation, which may prolong exposure to the glucuronide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
